p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple azo groups and methoxy substituents, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes, utilizing advanced reactors and precise control systems to maintain the desired reaction conditions. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized species.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted phenols and azo compounds.
Scientific Research Applications
Chemistry
In chemistry, p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and protein labeling. Its azo groups can be used to create probes for detecting specific biomolecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In industrial applications, this compound can be used as a dye intermediate, contributing to the production of various colorants and pigments.
Mechanism of Action
The mechanism of action of p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol involves its interaction with molecular targets through its azo and methoxy groups. These interactions can lead to the modulation of enzymatic activities and the alteration of cellular pathways. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Phenol, 2-methoxy-4-propyl-
Uniqueness
Compared to similar compounds, p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol stands out due to its multiple azo groups and specific substitution pattern
Properties
CAS No. |
93805-00-6 |
---|---|
Molecular Formula |
C21H20N4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]-5-methylphenyl]diazenyl]phenol |
InChI |
InChI=1S/C21H20N4O3/c1-14-12-19(25-22-15-8-10-16(26)11-9-15)21(28-3)13-18(14)24-23-17-6-4-5-7-20(17)27-2/h4-13,26H,1-3H3 |
InChI Key |
HCIDJVSSBKXSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2OC)OC)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.